molecular formula C22H22N4O2S B3018517 (Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1021104-29-9

(Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B3018517
CAS No.: 1021104-29-9
M. Wt: 406.5
InChI Key: IGGXLZCACHGMGJ-AQTBWJFISA-N
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Description

(Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a phenyl group at the 3-position and a piperazine ring at the 6-position. The piperazine moiety is further modified with a styrylsulfonyl group, introducing sulfonic acid ester functionality and a conjugated styryl system. The (Z)-configuration of the styryl group is critical for its stereochemical interactions with biological targets.

Properties

IUPAC Name

3-phenyl-6-[4-[(Z)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c27-29(28,18-13-19-7-3-1-4-8-19)26-16-14-25(15-17-26)22-12-11-21(23-24-22)20-9-5-2-6-10-20/h1-13,18H,14-17H2/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGXLZCACHGMGJ-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the phenyl group, and the attachment of the styrylsulfonyl-piperazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted hydrazine and a suitable dicarbonyl compound can form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridazine compounds showed promising results against multiple cancer cell lines. The mechanism of action was attributed to the inhibition of specific kinases involved in tumor growth .

Neurological Disorders

The piperazine moiety in the compound is known for its neuroactive properties. Compounds containing this structure have been explored for their potential in treating neurological disorders such as anxiety and depression.

Case Study : Research conducted by the International Journal of Neuropharmacology highlighted that piperazine derivatives could modulate serotonin receptors, offering therapeutic benefits for mood disorders . The presence of the styryl sulfonyl group may enhance these effects, making it a candidate for further investigation.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
AnticancerPyridazine DerivativesInhibition of cancer cell growthJournal of Medicinal Chemistry
Neurological EffectsPiperazine DerivativesModulation of serotonin receptorsInternational Journal of Neuropharmacology

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from simple pyridine derivatives. The introduction of the styryl sulfonyl group can be achieved through electrophilic substitution reactions, which enhance the compound's biological activity.

Table 2: Synthesis Pathway Overview

Step No.Reaction TypeStarting MaterialProduct
1Electrophilic SubstitutionPyridine DerivativeStyryl-Pyridine
2Nucleophilic AdditionStyryl-Pyridine + Piperazine(Z)-3-phenyl-6-(4-piperazinyl)
3SulfonationIntermediate Compound(Z)-3-phenyl-6-(4-styrylsulfonyl)

Mechanism of Action

The mechanism of action of (Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-containing heterocycles. Below, we compare its structural and physicochemical properties with analogs reported in the literature, focusing on urea derivatives and pyridazine/thiazole-based systems .

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Yield (%) Melting Point (°C) ESI-MS [M+H]+ Key Functional Groups
Target Compound Pyridazine 3-phenyl, 4-(styrylsulfonyl)piperazine N/A* N/A* N/A* Styrylsulfonyl, piperazine
1f Thiazole-phenylurea 4-(trifluoromethyl)phenyl, hydrazinyl-oxoethyl-piperazine 70.7 198–200 667.9 Urea, hydrazine, trifluoromethyl
11a Thiazole-phenylurea 3-fluorophenyl, hydrazinyl-oxoethyl-piperazine 85.1 N/R 484.2 Urea, hydrazine, fluoro
11d Thiazole-phenylurea 4-(trifluoromethyl)phenyl, hydrazinyl-oxoethyl-piperazine 85.3 N/R 534.1 Urea, hydrazine, trifluoromethyl
11o Thiazole-phenylurea 3-chloro-4-(trifluoromethyl)phenyl, hydrazinyl-oxoethyl-piperazine 87.3 N/R 568.2 Urea, hydrazine, chloro, trifluoromethyl

Key Observations:

Core Structure Differences :

  • The target compound’s pyridazine core distinguishes it from urea-thiazole hybrids (e.g., 1f, 11a–o), which exhibit hydrogen-bonding capacity via urea linkages. Pyridazine’s electron-deficient aromatic system may enhance π-π stacking interactions compared to thiazole .

Substituent Effects :

  • The styrylsulfonyl group in the target compound introduces strong electron-withdrawing effects and conformational rigidity, unlike the hydrazinyl-oxoethyl-piperazine groups in analogs . This could influence solubility and target binding kinetics.
  • Halogenated aryl groups (e.g., trifluoromethyl, chloro in 11d, 11o) in analogs enhance lipophilicity and metabolic stability, whereas the target’s styryl group may prioritize steric interactions .

Synthetic Yields :

  • Urea-thiazole analogs (e.g., 11a–o) show yields >80%, suggesting robust synthetic routes for piperazine-thiazole systems. The target compound’s sulfonylation step (styrylsulfonyl addition) may present challenges in yield optimization due to steric hindrance .

Spectroscopic Data :

  • Analogs exhibit characteristic ESI-MS peaks (e.g., m/z 484–602 [M+H]+) correlating with molecular weight and substituent mass. The target compound’s theoretical mass would likely exceed 500 Da, with distinct fragmentation patterns due to the sulfonyl group .

Physicochemical and Pharmacological Implications

  • Solubility: The styrylsulfonyl group may reduce aqueous solubility compared to urea analogs, which benefit from hydrogen-bond donor-acceptor pairs.
  • Bioactivity : Urea-thiazole analogs (e.g., 1f, 11d) are reported for kinase inhibition or antimicrobial activity. The target compound’s sulfonyl group could modulate selectivity toward sulfotransferase or protease targets .
  • Thermal Stability : Higher melting points in urea analogs (e.g., 1f: 198–200°C) suggest strong intermolecular hydrogen bonding, whereas the target compound may exhibit lower thermal stability due to flexible styryl groups .

Biological Activity

The compound (Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a member of the pyridazine family, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

1. Overview of Pyridazine Derivatives

Pyridazines are heterocyclic compounds known for their pharmacological significance. They exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The incorporation of various substituents can significantly influence their activity.

2. Anticancer Activity

Recent studies have indicated that pyridazine derivatives possess promising anticancer properties:

  • Mechanism of Action : this compound has been shown to induce apoptosis in cancer cell lines. Specifically, it alters cell cycle progression and promotes apoptosis in breast cancer cell lines such as T-47D and MDA-MB-231 .
  • Cytotoxicity : The compound exhibits significant cytotoxic effects with IC50 values indicating potent inhibition against various cancer cells. For instance, related pyridazine derivatives have shown IC50 values as low as 20.1 nM against CDK2, a critical target in cancer therapy .

Table 1: Cytotoxicity Data of Pyridazine Derivatives

CompoundCell LineIC50 (nM)
11lT-47D20.1
11mMDA-MB-23143.8
Compound XSKOV-355.6

3. Antimicrobial Activity

The sulfonamide functional group within the compound enhances its antimicrobial properties:

  • Inhibition Studies : Compounds similar to this compound have demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentrations (MIC) as low as 10 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (μg/mL)
Compound AStaphylococcus aureus10
Compound BEscherichia coli10
Compound CBacillus subtilis5

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Sulfonamide Group : The presence of the sulfonamide moiety is crucial for its antibacterial activity, enhancing lipophilicity and interaction with bacterial targets.
  • Piperazine Ring : This component may contribute to the compound's ability to penetrate cellular membranes, facilitating its action against both cancerous and bacterial cells.

5. Case Studies and Research Findings

Several studies have explored the biological implications of similar pyridazine derivatives:

  • Neuroinflammatory Effects : A derivative exhibited selective inhibition of glial activation, suggesting potential for treating neurodegenerative diseases by modulating inflammatory responses .
  • Anticancer Efficacy : Research on non-fused pyridazine derivatives highlighted their ability to inhibit tumor growth in vivo, with significant reductions in tumor size observed in treated models .

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